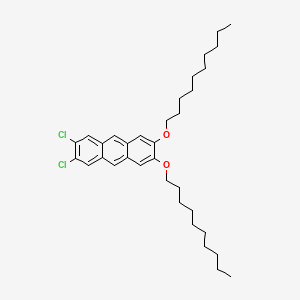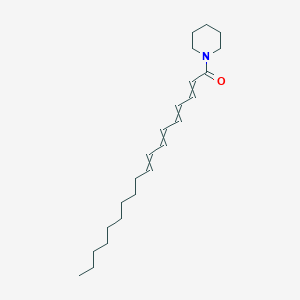
2,3-Dichloro-6,7-bis(decyloxy)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-6,7-bis(decyloxy)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions and two decyloxy groups at the 6 and 7 positions on the anthracene core. Anthracene derivatives are known for their photophysical properties and are widely used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6,7-bis(decyloxy)anthracene typically involves the substitution of chlorine and decyloxy groups onto the anthracene core. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated anthracene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dichloro-6,7-bis(decyloxy)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroanthracene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives.
Applications De Recherche Scientifique
2,3-Dichloro-6,7-bis(decyloxy)anthracene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s photophysical properties make it useful in the study of biological systems, particularly in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-6,7-bis(decyloxy)anthracene is primarily related to its photophysical properties. When exposed to light, the compound can undergo electronic transitions that result in fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with other molecules that can quench or enhance its fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
2,3,6,7-Tetramethylanthracene: Another anthracene derivative with different substituents that affect its photophysical properties.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties and applications.
Uniqueness
2,3-Dichloro-6,7-bis(decyloxy)anthracene is unique due to the specific combination of chlorine and decyloxy substituents, which impart distinct photophysical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics, such as in OLEDs and biological imaging .
Propriétés
Numéro CAS |
582313-30-2 |
|---|---|
Formule moléculaire |
C34H48Cl2O2 |
Poids moléculaire |
559.6 g/mol |
Nom IUPAC |
2,3-dichloro-6,7-didecoxyanthracene |
InChI |
InChI=1S/C34H48Cl2O2/c1-3-5-7-9-11-13-15-17-19-37-33-25-29-21-27-23-31(35)32(36)24-28(27)22-30(29)26-34(33)38-20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3 |
Clé InChI |
HNHUHKUPEFATTN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC2=CC3=CC(=C(C=C3C=C2C=C1OCCCCCCCCCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![Ethyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14222534.png)
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)

![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)
